molecular formula C14H13Cl2N3O4 B4574329 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide

Cat. No.: B4574329
M. Wt: 358.2 g/mol
InChI Key: RUOUDUYKMRMEHR-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The compound’s structure includes a dichlorophenoxy group and a pyrimidinyl butanamide moiety, which contribute to its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with butyric acid to form 2,4-dichlorophenoxybutanoic acid.

    Coupling with pyrimidinyl derivative: The dichlorophenoxybutanoic acid is then coupled with a pyrimidinyl derivative under specific conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound may have potential applications in medicine, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for further research in drug discovery.

Industry

In the agricultural industry, 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide can be used as a herbicide to control broadleaf weeds. Its effectiveness and selectivity make it a valuable tool for crop protection.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide involves its interaction with specific molecular targets in plants. The compound disrupts essential biological pathways, leading to the inhibition of growth and development of weeds. The exact molecular targets and pathways involved can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar properties.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide is unique due to its specific combination of dichlorophenoxy and pyrimidinyl butanamide moieties. This unique structure contributes to its distinct chemical properties and biological activity, making it different from other similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4/c15-8-3-4-11(9(16)6-8)23-5-1-2-12(20)18-10-7-17-14(22)19-13(10)21/h3-4,6-7H,1-2,5H2,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOUDUYKMRMEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
Reactant of Route 5
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
Reactant of Route 6
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide

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